molecular formula C14H9F2N3O2S B2940178 N-[3-(difluoromethoxy)phenyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1206988-57-9

N-[3-(difluoromethoxy)phenyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2940178
CAS No.: 1206988-57-9
M. Wt: 321.3
InChI Key: ZRCKFKUFPQEIGN-UHFFFAOYSA-N
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Description

N-[3-(difluoromethoxy)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a benzothiadiazole moiety through a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for introducing the difluoromethoxy group is through the use of difluoromethylation reagents, which can transfer the CF₂H group to the phenyl ring under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(difluoromethoxy)phenyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-[3-(difluoromethoxy)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[3-(difluoromethoxy)phenyl]-2,1,3-benzothiadiazole-5-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the difluoromethoxy group and the benzothiadiazole moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3O2S/c15-14(16)21-10-3-1-2-9(7-10)17-13(20)8-4-5-11-12(6-8)19-22-18-11/h1-7,14H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCKFKUFPQEIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)NC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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